AZD6918 Mechanism of Action in Neuroblastoma: A Technical Guide
AZD6918 Mechanism of Action in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of AZD6918, a selective Trk tyrosine kinase inhibitor, in the context of neuroblastoma. This document outlines the core signaling pathways affected by AZD6918, presents quantitative data from preclinical studies, and offers detailed experimental protocols for key assays.
Core Mechanism of Action
AZD6918 is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] In neuroblastoma, a significant subset of aggressive tumors expresses high levels of TrkB and its ligand, brain-derived neurotrophic factor (BDNF).[2][3] The activation of the BDNF/TrkB signaling pathway is a key driver of chemoresistance in neuroblastoma.[2][3]
AZD6918 exerts its therapeutic effect by directly inhibiting the tyrosine kinase activity of TrkB. This inhibition blocks the downstream signaling cascade, primarily the PI3K/Akt pathway.[3] By disrupting this survival pathway, AZD6918 has a dual effect: it can induce apoptosis in neuroblastoma cells as a single agent and, more critically, it can sensitize these cells to the cytotoxic effects of conventional chemotherapeutic agents like etoposide.[2][3] The inhibition of TrkB by AZD6918 leads to a reduction in the phosphorylation of key downstream effectors including Akt, mTOR, and GSK-3, thereby attenuating the pro-survival signals that protect cancer cells from chemotherapy-induced cell death.[3]
Signaling Pathway Diagram
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies of AZD6918 in neuroblastoma.
Table 1: In Vitro Efficacy of AZD6918 on Neuroblastoma Cell Viability
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Cell Survival (relative to control) | Citation |
| TB3 | AZD6918 | 1.25 | 24 | ~90% | [3] |
| TB3 | AZD6918 | 2.5 | 24 | ~80% | [3] |
| TB3 | AZD6918 | 5 | 24 | ~70% | [3] |
| TB3 | AZD6918 | 10 | 24 | ~60% | [3] |
| BE2 | AZD6918 | 2.5 | 24 | ~85% | [3] |
| BE2 | AZD6918 | 5 | 24 | ~75% | [3] |
| KCNR | AZD6918 | 2.5 | 24 | ~90% | [3] |
| KCNR | AZD6918 | 5 | 24 | ~80% | [3] |
Table 2: In Vivo Efficacy of AZD6918 in a Neuroblastoma Xenograft Model
| Treatment Group | Dose | Schedule | Day 29 Tumor Growth Inhibition (%) | P-value vs. Etoposide alone | P-value vs. AZD6918 alone | Citation |
| Control | - | - | - | - | - | [3] |
| AZD6918 | 70 mg/kg | Twice daily | 17 | - | - | [3] |
| Etoposide | 20 mg/kg | - | 68 | - | - | [3] |
| AZD6918 + Etoposide | 70 mg/kg + 20 mg/kg | Twice daily (AZD6918) | 88 | 0.037 | 0.0009 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of AZD6918 in neuroblastoma.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of AZD6918 on the viability of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
AZD6918
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of AZD6918 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the AZD6918 dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without the drug as a vehicle control.
-
Incubate the plate for 24 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to the vehicle-treated control cells after subtracting the background absorbance.
Western Blot Analysis of Signaling Proteins
Objective: To assess the effect of AZD6918 on the phosphorylation of TrkB and downstream signaling proteins.
Materials:
-
Neuroblastoma cells
-
AZD6918
-
BDNF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-GSK-3, anti-GSK-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Plate neuroblastoma cells and grow to 70-80% confluency.
-
Pre-treat cells with AZD6918 (e.g., 2.5 µM) for 2 hours.
-
Stimulate cells with BDNF (e.g., 50 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Neuroblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of AZD6918 alone and in combination with etoposide in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
TrkB-expressing neuroblastoma cells (e.g., TB3)
-
Matrigel
-
AZD6918
-
Etoposide
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of neuroblastoma cells and Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, AZD6918 alone, etoposide alone, AZD6918 + etoposide).
-
Administer AZD6918 orally (e.g., 70 mg/kg, twice daily).
-
Administer etoposide intraperitoneally (e.g., 20 mg/kg, according to a defined schedule).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition for each treatment group compared to the control group.
Experimental Workflow Diagram
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
